molecular formula C15H12ClN B11868595 5-Chloro-3-methyl-3-phenyl-3H-indole CAS No. 923037-20-1

5-Chloro-3-methyl-3-phenyl-3H-indole

Cat. No.: B11868595
CAS No.: 923037-20-1
M. Wt: 241.71 g/mol
InChI Key: ISRYQBZDOGDQFL-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-3-phenyl-3H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 3rd position, and a phenyl group also at the 3rd position on the indole ring. Indoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methyl-3-phenyl-3H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, which typically uses phenylhydrazine and a ketone under acidic conditions. For instance, the reaction of phenylhydrazine hydrochloride with a suitable ketone in the presence of methanesulfonic acid under reflux conditions can yield the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often involves optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The Fischer indole synthesis remains a popular method due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methyl-3-phenyl-3H-indole undergoes various chemical reactions, including:

    Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Nucleophilic Substitution: The chlorine atom at the 5th position can be substituted by nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-3-methyl-3-phenyl-3H-indole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-3-methyl-3-phenyl-3H-indole involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to its diverse biological activities. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2,3,3-trimethyl-3H-indole
  • 5-Fluoro-3-methyl-3-phenyl-3H-indole
  • 5-Bromo-3-methyl-3-phenyl-3H-indole

Uniqueness

5-Chloro-3-methyl-3-phenyl-3H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 5th position and the phenyl group at the 3rd position significantly influences its reactivity and interaction with biological targets .

Properties

CAS No.

923037-20-1

Molecular Formula

C15H12ClN

Molecular Weight

241.71 g/mol

IUPAC Name

5-chloro-3-methyl-3-phenylindole

InChI

InChI=1S/C15H12ClN/c1-15(11-5-3-2-4-6-11)10-17-14-8-7-12(16)9-13(14)15/h2-10H,1H3

InChI Key

ISRYQBZDOGDQFL-UHFFFAOYSA-N

Canonical SMILES

CC1(C=NC2=C1C=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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